Cas no 2228968-77-0 (4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol)

4-(Aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol is a structurally unique cyclohexane derivative featuring both an aminomethyl group and an indole moiety at the 4-position, along with a hydroxyl group at the 1-position. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a versatile intermediate or scaffold for targeting neurological and serotonin-related pathways. The presence of the indole ring suggests possible interactions with biological receptors, while the aminomethyl and hydroxyl groups enhance solubility and provide sites for further functionalization. Its rigid cyclohexane backbone contributes to stereochemical stability, making it suitable for structure-activity relationship studies. The compound’s balanced polarity and functional group diversity support its utility in synthetic and pharmacological applications.
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol structure
2228968-77-0 structure
商品名:4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
CAS番号:2228968-77-0
MF:C15H20N2O
メガワット:244.332103729248
CID:6353578
PubChem ID:165681328

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
    • 2228968-77-0
    • EN300-1770138
    • インチ: 1S/C15H20N2O/c16-10-15(7-4-12(18)5-8-15)13-3-1-2-11-6-9-17-14(11)13/h1-3,6,9,12,17-18H,4-5,7-8,10,16H2
    • InChIKey: YRKGCAYXZGHULK-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(CN)(C2C=CC=C3C=CNC=23)CC1

計算された属性

  • せいみつぶんしりょう: 244.157563266g/mol
  • どういたいしつりょう: 244.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 62Ų

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1770138-5g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
5g
$3396.0 2023-09-20
Enamine
EN300-1770138-0.25g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
0.25g
$1078.0 2023-09-20
Enamine
EN300-1770138-1g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
1g
$1172.0 2023-09-20
Enamine
EN300-1770138-10.0g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
10g
$5037.0 2023-06-03
Enamine
EN300-1770138-0.05g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
0.05g
$983.0 2023-09-20
Enamine
EN300-1770138-1.0g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
1g
$1172.0 2023-06-03
Enamine
EN300-1770138-0.5g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
0.5g
$1124.0 2023-09-20
Enamine
EN300-1770138-2.5g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
2.5g
$2295.0 2023-09-20
Enamine
EN300-1770138-10g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
10g
$5037.0 2023-09-20
Enamine
EN300-1770138-0.1g
4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol
2228968-77-0
0.1g
$1031.0 2023-09-20

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol 関連文献

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-olに関する追加情報

Recent Advances in the Study of 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol (CAS: 2228968-77-0)

The compound 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol (CAS: 2228968-77-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining an indole moiety with a cyclohexanol scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense investigation.

One of the key areas of interest is the compound's role as a modulator of serotonin receptors. The indole group, a common feature in many bioactive molecules, suggests potential interactions with serotoninergic pathways. Preliminary in vitro studies have demonstrated that 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol exhibits selective binding affinity for specific serotonin receptor subtypes, which could have implications for the treatment of neurological disorders such as depression and anxiety. Further research is needed to elucidate its exact binding kinetics and downstream effects.

In addition to its neurological applications, recent investigations have explored the compound's potential in oncology. The structural similarity of 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol to known kinase inhibitors has prompted studies into its anti-proliferative effects. Early-stage cell-based assays have shown that the compound can inhibit the growth of certain cancer cell lines, particularly those associated with breast and prostate cancers. These findings are supported by molecular docking simulations, which predict strong interactions with key oncogenic kinases.

The synthesis of 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to reduce environmental impact. One study reported a high-yield, one-pot synthesis method that significantly reduces the number of purification steps, making the compound more accessible for further pharmacological testing.

Despite these promising developments, challenges remain in the clinical translation of 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, which may necessitate formulation improvements or structural modifications. Additionally, comprehensive toxicology studies are required to assess its safety profile before advancing to clinical trials.

In conclusion, 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol (CAS: 2228968-77-0) represents a versatile and promising candidate in chemical biology and drug discovery. Its dual potential in neurology and oncology, coupled with advances in synthetic methodologies, positions it as a molecule of significant interest for future research. Continued investigation into its mechanism of action and optimization of its pharmacological properties will be critical for realizing its therapeutic potential.

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